1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one
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Overview
Description
1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine and oxadiazole rings, followed by their integration into the azetidine structure. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques is being explored to scale up the production process efficiently .
Chemical Reactions Analysis
1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives with modified functional groups that can exhibit different biological activities.
Scientific Research Applications
1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and autoimmune disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-{3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain heterocyclic rings and are studied for their medicinal properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer activities and share structural similarities with the pyrimidine ring in this compound.
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-2-4-10(19)18-7-9(8-18)13-16-12(17-20-13)11-14-5-3-6-15-11/h3,5-6,9H,2,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGPNTHPQLYITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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